

An In-depth Technical Guide to 3-Bromo-4-ethylphenol

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Compound of Interest

Compound Name: 3-Bromo-4-ethylphenol

Cat. No.: B1291987

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and a proposed synthetic route for **3-Bromo-4-ethylphenol**. This document is intended to serve as a foundational resource, offering key data and experimental insights relevant to the application of this compound in chemical synthesis and drug discovery.

Core Identifiers and Properties

3-Bromo-4-ethylphenol is a halogenated aromatic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

Chemical Identifiers

Identifier	Value
CAS Number	540495-28-1[1]
IUPAC Name	3-bromo-4-ethylphenol[1]
Chemical Formula	C ₈ H ₉ BrO[1]
Molecular Weight	201.06 g/mol [1]
PubChem CID	22345588[1]
SMILES	<chem>CCC1=C(C=C(C=C1)O)Br</chem> [1]
InChIKey	WZW BUTQYRRJSMC-UHFFFAOYSA-N[1]

Physicochemical Properties

Property	Value
Density	1.5±0.1 g/cm ³
Boiling Point	265.5±20.0 °C at 760 mmHg
Flash Point	114.4±21.8 °C

Synthesis of 3-Bromo-4-alkylphenols: An Experimental Protocol

While a specific peer-reviewed synthesis for **3-Bromo-4-ethylphenol** is not readily available in the cited literature, a reliable method for the synthesis of a closely related analogue, 3-bromo-4-n-butylphenol, has been documented. This procedure can be adapted for the preparation of **3-Bromo-4-ethylphenol** from the commercially available 4-ethylphenol.

Synthesis of 3-Bromo-4-n-butylphenol[2]

This established protocol details the bromination of p-n-butylphenol.

Materials:

- p-n-butylphenol (0.15 mol)

- Glacial acetic acid (100 ml)
- Bromine (0.153 mol)

Procedure:

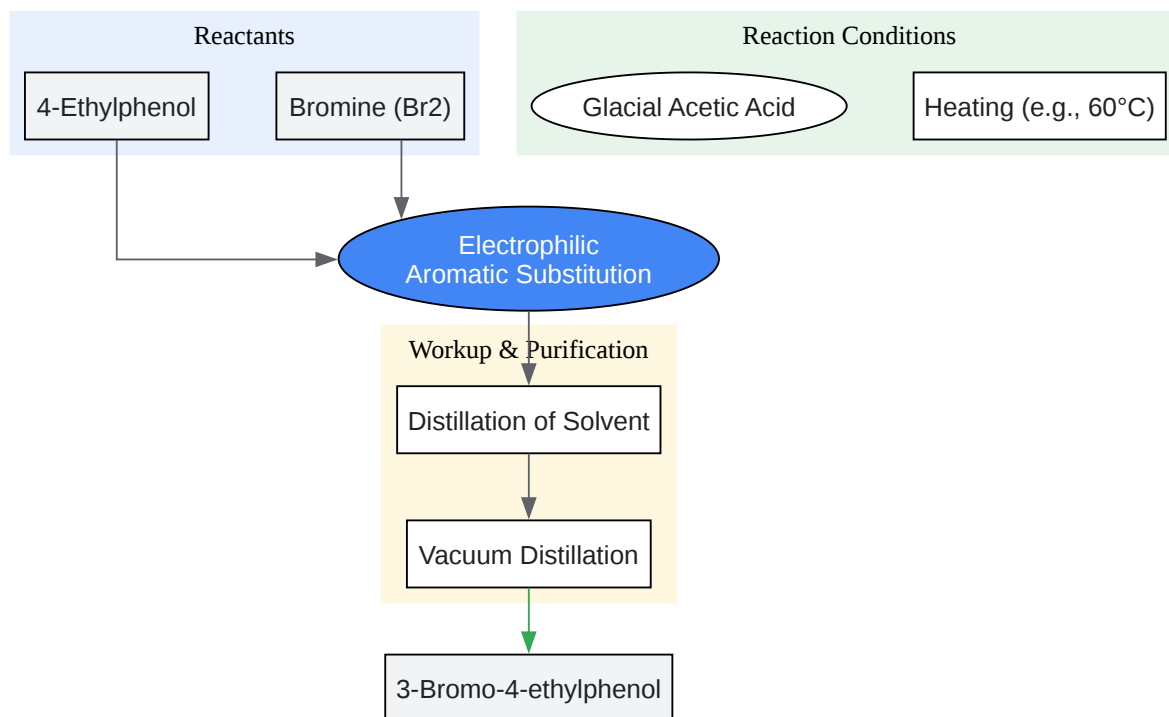
- Commercially available p-n-butylphenol (22.5 g, 0.15 mol) is dissolved in 100 ml of glacial acetic acid.[2]
- The solution is gently heated to 40°C.[2]
- Bromine (24.5 g, 0.153 mol) is added to the solution.[2]
- The reaction mixture is stirred for four hours at 60°C.[2]
- Following the reaction, the glacial acetic acid is removed by distillation.[2]
- The resulting residue is purified by vacuum distillation (at 85°C and 1 mmHg) to yield 3-bromo-4-n-butylphenol.[2]

Yield:

The reported yield for 3-bromo-4-n-butylphenol using this method is 92.1%.[2]

Proposed Synthesis of 3-Bromo-4-ethylphenol

Based on the protocol above, a proposed synthesis for **3-Bromo-4-ethylphenol** would involve the electrophilic aromatic substitution of 4-ethylphenol with bromine in a suitable solvent such as glacial acetic acid. The ethyl group at the para position directs the incoming bromine to the ortho position (position 3).



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Caption: Proposed workflow for the synthesis of **3-Bromo-4-ethylphenol**.

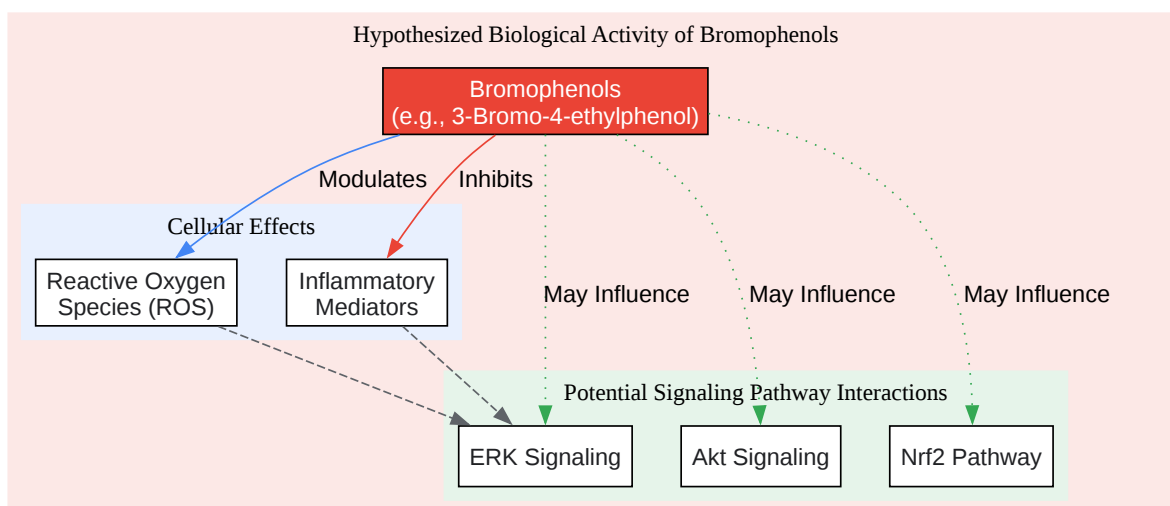
Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway modulation of **3-Bromo-4-ethylphenol** are not prevalent in the current literature, the broader class of bromophenols has been investigated for various biological effects.

Notably, other bromophenol compounds have been shown to exhibit anti-inflammatory and cytoprotective properties through the modulation of key cellular signaling pathways. For instance, Bis(3-bromo-4,5-dihydroxybenzyl) ether has been reported to suppress LPS-induced inflammatory responses by inhibiting the ROS-mediated ERK signaling pathway in

macrophages.[3][4] Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect against myocardial ischemia and reperfusion injury through the Akt-PGC1 α -Sirt3 pathway.[5]

Given these precedents, it is plausible that **3-Bromo-4-ethylphenol** could also interact with cellular signaling cascades, potentially exhibiting antioxidant or anti-inflammatory properties. However, dedicated research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.



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Caption: Hypothesized interactions of bromophenols with cellular pathways.

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